

Application Notes and Protocols for the Synthesis of Aspeverin

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Compound of Interest

Compound Name: *Aspeverin*
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These application notes provide a comprehensive overview and detailed protocols for the total synthesis of **Aspeverin**, a prenylated indole alkaloid. The synthesis commences from a known indolizidine precursor and involves several key transformations to construct the complex polycyclic architecture of the natural product.

Introduction

Aspeverin is a structurally unique prenylated indole alkaloid that was first isolated from the fungus *Aspergillus versicolor*.^{[1][2]} It exhibits potent biological activities, including inhibitory effects against various marine microorganisms.^{[2][3][4]} The total synthesis of **Aspeverin** was first achieved by Levinson and colleagues, providing a route to access this complex molecule for further biological evaluation.^{[1][5][6][7]} This document outlines the key starting materials and detailed experimental protocols for the multi-step synthesis of **Aspeverin**.

Starting Materials

The total synthesis of **Aspeverin** begins with the known indolizidine 15.^{[1][6]} This starting material is a key building block that can be synthesized enantioselectively, allowing for the

asymmetric synthesis of **Aspeverin**.[\[1\]](#)[\[6\]](#)

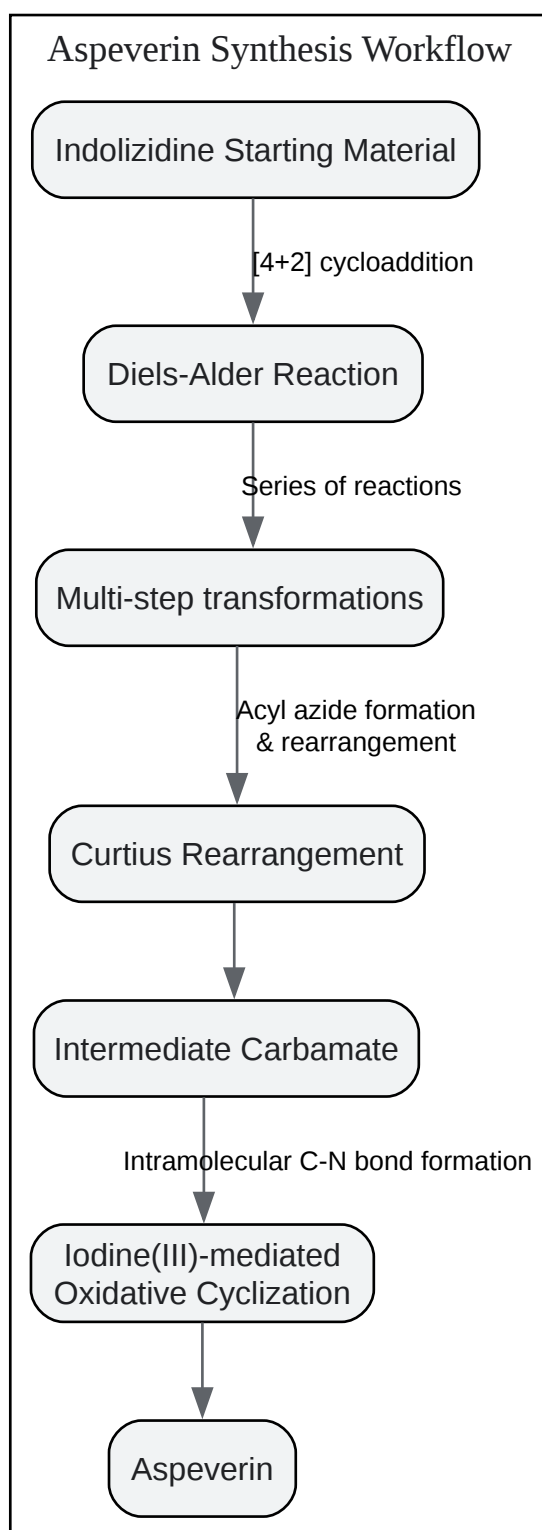
Key Reagents and Intermediates:

Reagent/Intermediate	Role in Synthesis	Reference
Indolizidine 15	Starting Material	[1] [6]
Zinc Chloride (ZnCl ₂)	Lewis acid catalyst for Diels-Alder reaction	[1]
Diphenylphosphoryl azide (DPPA)	Reagent for Curtius rearrangement	
Phenyliodine(III) diacetate (PhI(OAc) ₂)	Oxidizing agent for intramolecular cyclization	[1]

Synthetic Strategy Overview

The synthesis of **Aspeverin** can be conceptually divided into the following key stages:

- Construction of the CDE Ring System: A highly diastereoselective Diels-Alder reaction is employed to build the core polycyclic framework.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Installation of the Angular Nitrogen: A Curtius rearrangement is utilized to introduce the nitrogen atom at a key quaternary center.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Formation of the Bicyclic Urethane Linkage: A novel iodine(III)-mediated intramolecular oxidative cyclization of a carbamate onto the indole ring forges the distinctive bicyclic urethane moiety of **Aspeverin**.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)



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Caption: Overall synthetic workflow for **Aspeverin**.

Experimental Protocols

The following protocols are based on the total synthesis reported by Levinson et al. and are intended for informational purposes. Researchers should consult the original publication for complete experimental details and safety precautions.

Protocol 1: Diastereoselective Diels-Alder Reaction

This protocol describes the construction of the CDE ring system of an **Aspeverin** precursor.

Materials:

- Dienophile precursor
- Diene precursor
- Zinc Chloride (ZnCl_2)
- Anhydrous solvent (e.g., Dichloromethane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a solution of the dienophile precursor in anhydrous dichloromethane under an inert atmosphere, add the diene precursor.
- Cool the reaction mixture to 0 °C.
- Add a solution of zinc chloride in a suitable solvent dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.

Quantitative Data:

Reactant/Reagent	Molar Equiv.	Concentration	Reaction Time	Temperature	Yield
Dienophile	1.0	0.1 M	12 h	0 °C to rt	~90%
Diene	1.2				
ZnCl ₂	1.1				

Protocol 2: Curtius Rearrangement

This protocol details the formation of the carbamate precursor to the bicyclic urethane.

Materials:

- Carboxylic acid precursor
- Diphenylphosphoryl azide (DPPA)
- Triethylamine (Et₃N)
- 2-(Trimethylsilyl)ethanol
- Anhydrous Toluene
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a solution of the carboxylic acid precursor in anhydrous toluene under an inert atmosphere, add triethylamine.

- Add diphenylphosphoryl azide (DPPA) dropwise to the solution at room temperature.
- After stirring for 30 minutes, add 2-(trimethylsilyl)ethanol.
- Heat the reaction mixture to reflux and maintain for the specified time, monitoring by TLC.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the desired carbamate.

Quantitative Data:

Reactant/Reagent	Molar Equiv.	Concentration	Reaction Time	Temperature	Yield
Carboxylic Acid	1.0	0.2 M	4 h	Reflux	~85%
DPPA	1.1				
Et ₃ N	1.1				
2-(TMS)ethanol	1.5				

Protocol 3: Iodine(III)-Mediated Oxidative Cyclization

This final key step constructs the bicyclic urethane linkage of **Aspeverin**.

Materials:

- Carbamate precursor
- Phenyliodine(III) diacetate (PhI(OAc)₂)
- Hexafluoroisopropanol (HFIP)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Dissolve the carbamate precursor in hexafluoroisopropanol under an inert atmosphere.
- Add phenyliodine(III) diacetate in one portion at room temperature.
- Stir the reaction mixture for the specified time, monitoring the formation of the product by LC-MS.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by preparative HPLC to obtain pure **Aspeverin**.

Quantitative Data:

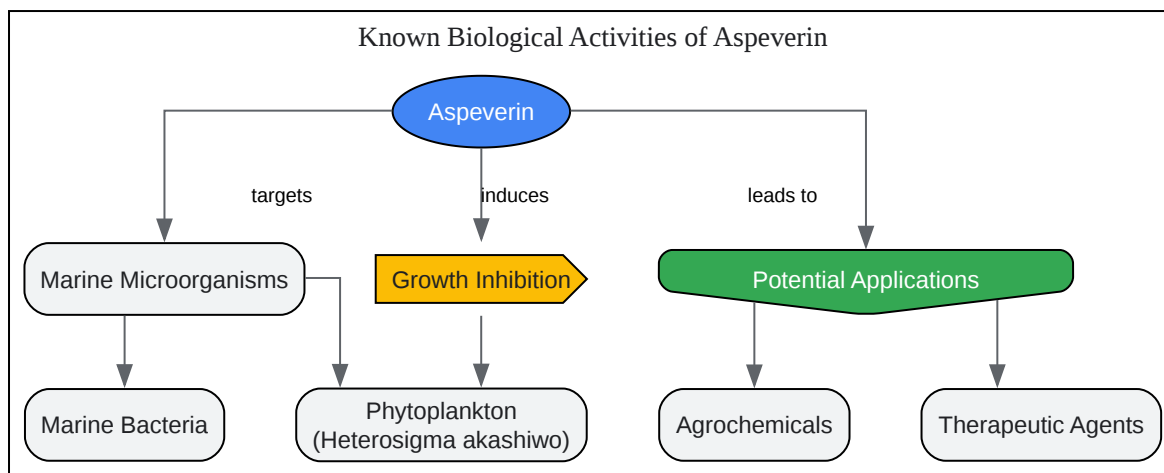
Reactant/Reagent	Molar Equiv.	Concentration	Reaction Time	Temperature	Yield
Carbamate	1.0	0.05 M	1 h	rt	~70%
PhI(OAc) ₂	1.2				

Biological Activity and Potential Applications

Aspeverin has demonstrated significant biological activity, particularly against marine microorganisms.

- **Algicidal Activity:** **Aspeverin** exhibits potent growth inhibitory activity against the marine phytoplankton *Heterosigma akashiwo*.^[3]
- **Antibacterial Activity:** Weak inhibitory activities have been observed against certain marine-derived bacteria.^[3]

The unique structure and biological activity of **Aspeverin** make it an interesting lead compound for the development of novel therapeutic agents or agrochemicals. Further research is warranted to elucidate its precise mechanism of action and to explore its full pharmacological potential.



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Caption: Biological activities and potential applications of **Aspeverin**.

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